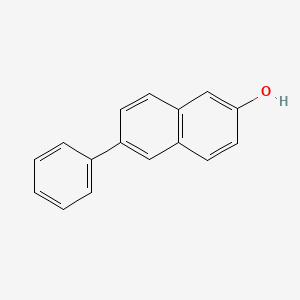

6-Phenyl-2-naphthol

Vue d'ensemble

Description

Le 6-Phényl-naphtalène-2-ol est un composé organique qui appartient à la classe des naphtols. Il est caractérisé par la présence d’un groupe phényle lié à la sixième position du cycle naphtalène et d’un groupe hydroxyle à la deuxième position.

Applications De Recherche Scientifique

Le 6-Phényl-naphtalène-2-ol a des applications diverses en recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes et de colorants.

Biologie : Étudié pour son potentiel comme sonde fluorescente en imagerie biologique.

Médecine : Exploré pour ses propriétés antimicrobiennes et anticancéreuses.

Industrie : Utilisé dans la production de polymères et comme additif dans les lubrifiants.

Mécanisme D'action

Le mécanisme d’action du 6-Phényl-naphtalène-2-ol implique son interaction avec diverses cibles moléculaires. Le groupe hydroxyle peut former des liaisons hydrogène avec des macromolécules biologiques, influençant leur structure et leur fonction. Le groupe phényle améliore la lipophilie du composé, facilitant son interaction avec les membranes cellulaires et les cibles intracellulaires. Ces interactions peuvent moduler les voies de signalisation et les activités enzymatiques, conduisant aux effets biologiques observés .

Composés similaires :

2-Naphthol : Un isomère avec le groupe hydroxyle à la deuxième position du cycle naphtalène.

1-Phényl-naphtalène-2-ol : Un isomère structurel avec le groupe phényle à la première position.

6-Méthoxy-naphtalène-2-ol : Un dérivé avec un groupe méthoxy au lieu d’un groupe phényle.

Unicité : Le 6-Phényl-naphtalène-2-ol est unique en raison du positionnement spécifique des groupes phényle et hydroxyle, qui confèrent une réactivité chimique et une activité biologique distinctes. Ses caractéristiques structurelles en font un composé précieux pour diverses applications en recherche et dans l’industrie .

Safety and Hazards

Orientations Futures

In the last 30 years, a “new” area of chemistry has started to play a more critical role in the synthesis: organic electrochemistry . It uses electricity as a driving force to create new bonds and to build molecules in an easy and sometimes greener way compared to traditional methods, opening new and unconventional synthetic avenues out of the reach of the established chemistry .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 6-Phényl-naphtalène-2-ol implique généralement le couplage du naphtalène-2-ol avec un groupe phényle. Une méthode courante est l’alkylation de Friedel-Crafts, où le naphtalène-2-ol réagit avec le benzène en présence d’un catalyseur acide de Lewis tel que le chlorure d’aluminium. La réaction est effectuée dans des conditions anhydres pour éviter l’hydrolyse du catalyseur .

Méthodes de production industrielle : Dans un contexte industriel, la production du 6-Phényl-naphtalène-2-ol peut être mise à l’échelle en utilisant des réacteurs à écoulement continu. Cette méthode assure un meilleur contrôle des conditions de réaction, conduisant à des rendements plus élevés et à une pureté accrue du produit final. L’utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie améliore encore la qualité du composé .

Analyse Des Réactions Chimiques

Types de réactions : Le 6-Phényl-naphtalène-2-ol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former un dérivé cétone ou quinone.

Réduction : Le composé peut être réduit pour former un dérivé dihydro.

Substitution : Des réactions de substitution électrophile aromatique peuvent se produire sur les cycles phényle ou naphtalène.

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans des conditions contrôlées.

Principaux produits formés :

Oxydation : Formation de phényl-naphtoquinone.

Réduction : Formation de 6-phényl-1,2-dihydronaphtalène-2-ol.

Substitution : Formation de dérivés halogénés, nitrés ou sulfonés.

Comparaison Avec Des Composés Similaires

2-Naphthol: An isomer with the hydroxyl group at the second position of the naphthalene ring.

1-Phenyl-naphthalen-2-ol: A structural isomer with the phenyl group at the first position.

6-Methoxy-naphthalen-2-ol: A derivative with a methoxy group instead of a phenyl group.

Uniqueness: 6-Phenyl-naphthalen-2-ol is unique due to the specific positioning of the phenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .

Propriétés

IUPAC Name |

6-phenylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOXFBPKKGTQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

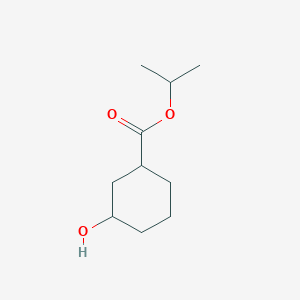

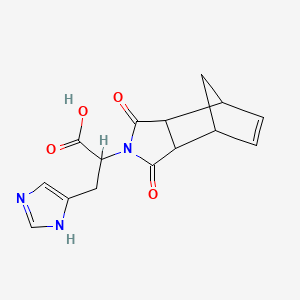

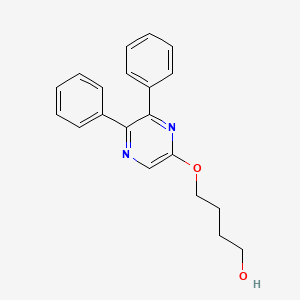

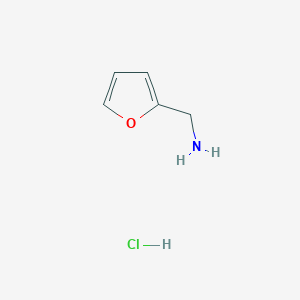

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B3328421.png)

![4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(methylamino)ethyl)benzenesulfonamide](/img/structure/B3328463.png)

![2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid](/img/structure/B3328504.png)